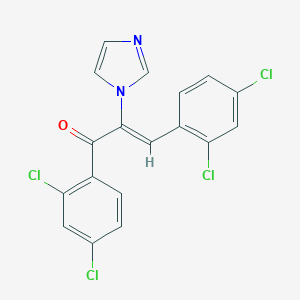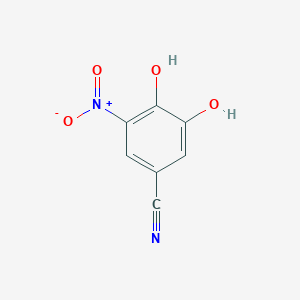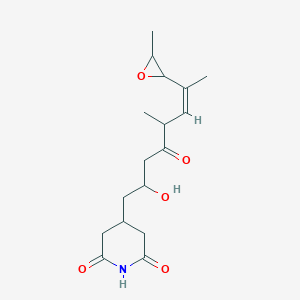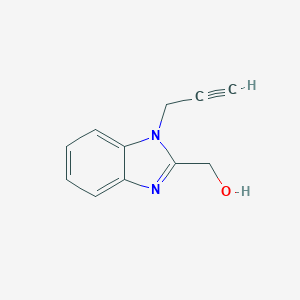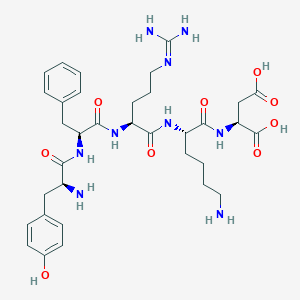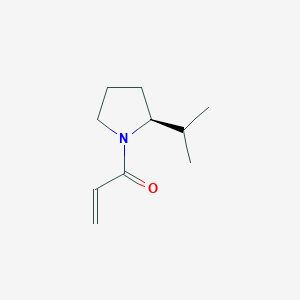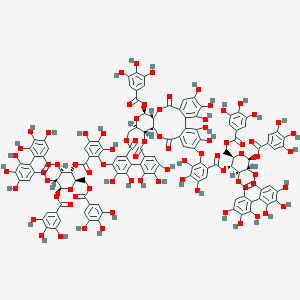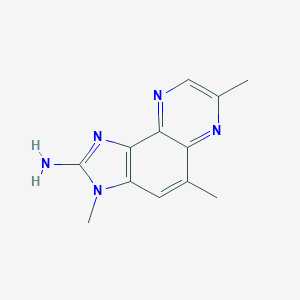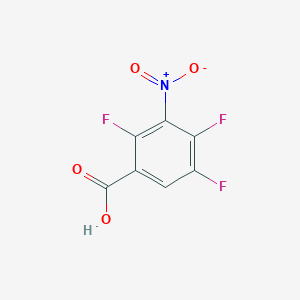![molecular formula C6H6O3 B056195 (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one CAS No. 120200-54-6](/img/structure/B56195.png)
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one, also known as the crown ether derivative, is a cyclic organic compound with a unique structure. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has been extensively studied for its potential applications in scientific research. One of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one most promising areas of research is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one field of biochemistry and pharmacology. This compound has been shown to have a high affinity for certain metal ions, such as potassium and sodium, and can be used as a selective ionophore for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions. This property has led to (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples.
Wirkmechanismus
The mechanism of action of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative is based on its ability to selectively bind to metal ions. This binding occurs through (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one formation of coordination complexes between (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner and (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion. This complex formation can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one chemical and physical properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion, which can be used to detect and measure (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one ion in biological samples.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative are related to its ability to selectively bind to metal ions. This binding can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one activity of enzymes and o(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner proteins that require metal ions for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oneir function. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has also been shown to have potential applications in drug delivery, as it can selectively bind to certain metal ions and transport drugs to specific cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has several advantages for use in laboratory experiments. It has a high affinity for certain metal ions, making it a useful tool for detecting and measuring (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions in biological samples. It is also relatively easy to syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesize and has been optimized for high yields and purity. However, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere are also limitations to its use. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited selectivity for certain metal ions, which can lead to false positive results in certain assays.
Zukünftige Richtungen
There are several future directions for research on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. One area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples. This could lead to advances in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one diagnosis and treatment of diseases related to metal ion imbalances. Ano(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new drug delivery systems based on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one selective binding properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This could lead to more targeted and effective treatments for a variety of diseases. Finally, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere is potential for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative to be used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new materials with unique properties, such as sensors and catalysts.
Synthesemethoden
The syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one involves (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one reaction of 2,3-epoxy-1-propanol with ethylene glycol in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one presence of a catalyst. The resulting product is (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onen treated with a strong acid to form (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method has been widely used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one laboratory setting and has been optimized for high yields and purity.
Eigenschaften
CAS-Nummer |
120200-54-6 |
|---|---|
Produktname |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
InChI |
InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
ZHLTWTLPLRCHHK-MOJAZDJTSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1=O)O2 |
SMILES |
C1C2C3C(O3)C(C1=O)O2 |
Kanonische SMILES |
C1C2C3C(O3)C(C1=O)O2 |
Synonyme |
3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



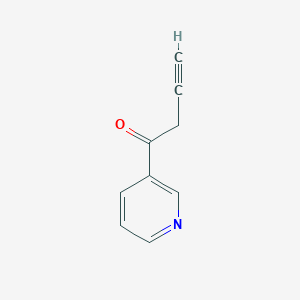
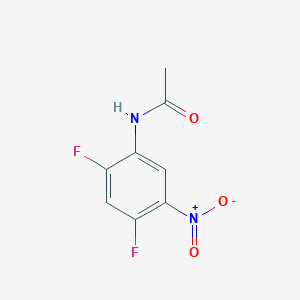
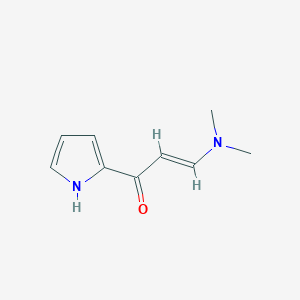
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
